molecular formula C11H15NO3S B14827466 N-(3-Cyclopropoxy-2-methylphenyl)methanesulfonamide

N-(3-Cyclopropoxy-2-methylphenyl)methanesulfonamide

Cat. No.: B14827466
M. Wt: 241.31 g/mol
InChI Key: KJJJPUVATQSNAY-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-2-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C11H15NO3S and a molecular weight of 241.309 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a methylphenyl ring, which is further connected to a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-(3-cyclopropyloxy-2-methylphenyl)methanesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-8-10(12-16(2,13)14)4-3-5-11(8)15-9-6-7-9/h3-5,9,12H,6-7H2,1-2H3

InChI Key

KJJJPUVATQSNAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-Cyclopropoxy-2-methylphenyl)methanesulfonamide involves several steps. One common method includes the reaction of 3-cyclopropoxy-2-methylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-(3-Cyclopropoxy-2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-Cyclopropoxy-2-methylphenyl)methanesulfonamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methanesulfonamide groups play a crucial role in binding to these targets, leading to the modulation of their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

N-(3-Cyclopropoxy-2-methylphenyl)methanesulfonamide can be compared with similar compounds such as:

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